

Independent Analysis of Zephyr Endobronchial Valve for Severe Emphysema

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Compound of Interest

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An evidence-based comparison of the **Zephyr** Endobronchial Valve against the standard of care for the management of severe homogeneous emphysema, targeted at researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the **Zephyr** Endobronchial Valve's performance with the standard of care for patients with severe homogeneous emphysema and little to no collateral ventilation. The analysis is based on published clinical trial data to support an independent verification of the technology's research findings.

Performance Data Summary

The following table summarizes the key quantitative outcomes from the IMPACT randomized clinical trial, which evaluated the efficacy and safety of the **Zephyr** Endobronchial Valve compared to the standard of care (SoC) at 6 months post-treatment.

Outcome Measure	Zephyr Valve Group (Mean Change from Baseline)	Standard of Care (SoC) Group (Mean Change from Baseline)	Between-Group Difference (Mean \pm SD)	p-value
FEV1 (%)	-	-	16.3 \pm 22.1	< 0.001
Six-Minute Walk Distance (m)	-	-	+28.3 \pm 55.3	0.016
St. George's Respiratory Questionnaire (points)	-	-	-7.51 \pm 9.56	< 0.001
Modified Medical Research Council (mMRC) Dyspnea Score (points)	-	-	-0.42 \pm 0.81	0.019
BODE Index (points)	-	-	-0.85 \pm 1.39	0.006
Residual Volume (mL)	-	-	-430 \pm 830	0.011

Data sourced from the IMPACT Randomized Clinical Trial.[\[1\]](#)

Experimental Protocols

The clinical efficacy and safety of the **Zephyr** Endobronchial Valve were established in the IMPACT trial, a prospective, randomized, controlled study.[\[1\]](#)[\[2\]](#)

Study Design: 93 subjects with severe homogeneous emphysema and no or limited collateral ventilation were randomized in a 1:1 ratio to receive either treatment with **Zephyr** Endobronchial Valves or standard of care (SoC).[\[1\]](#) The SoC group was offered the opportunity to cross over to the **Zephyr** valve treatment after the 6-month follow-up.[\[2\]](#)

Key Inclusion Criteria:

- Diagnosis of homogeneous emphysema.[2]
- Forced expiratory volume in 1 second (FEV1) between 15% and 45% of the predicted value.
[2]
- Total lung capacity (TLC) greater than 100% of the predicted value.[2]
- Residual volume (RV) of 200% or more of the predicted value.[2]
- Ability to walk at least 150 meters in the six-minute walk test (6MWT).[2]
- Non-smoker for more than 8 weeks prior to enrollment.[2]
- Absence of collateral ventilation in the target lobe.[2]

Key Exclusion Criteria:

- Active pulmonary infection.[2]
- More than three exacerbations requiring hospitalization in the past year.[2]
- Significant pulmonary hypertension (sPAP > 45 mmHg).[2]
- Myocardial infarction or other significant cardiovascular events within the past 6 months.[2]
- Alpha-1 antitrypsin deficiency.[2]

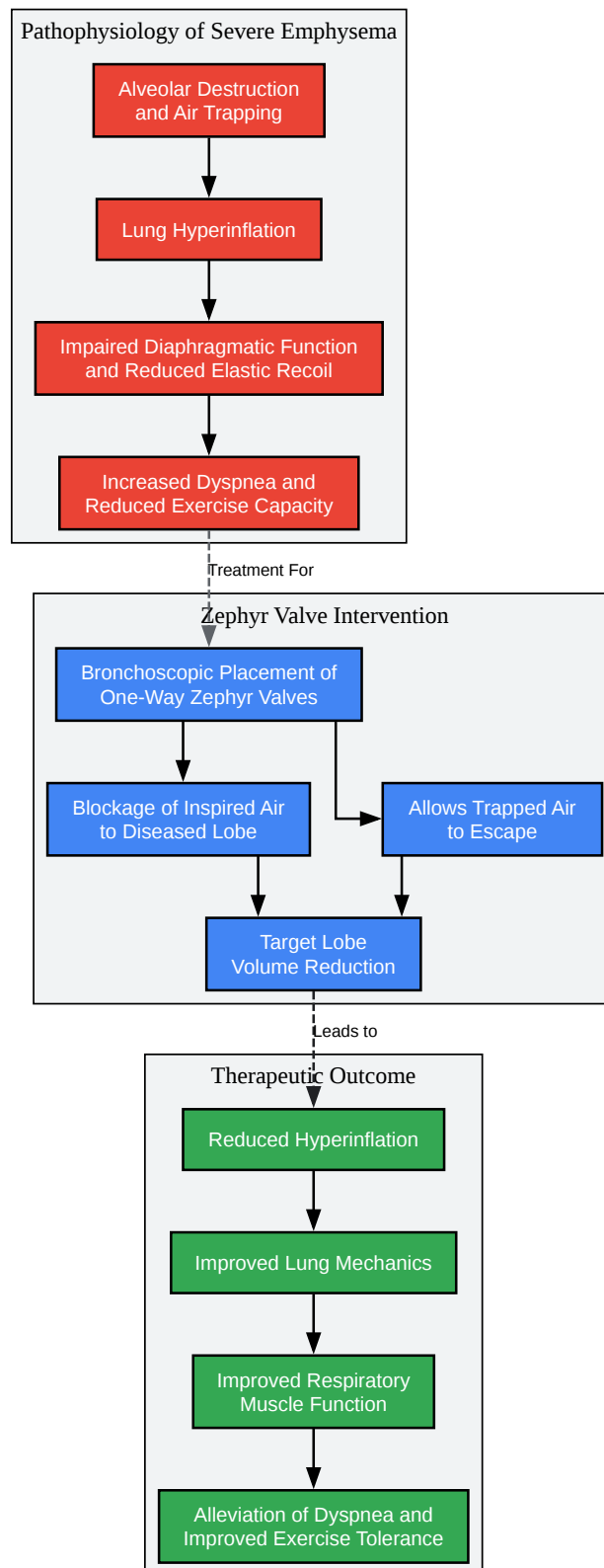
Endpoints: The primary endpoint was the change in FEV1 from baseline to 3 months.[2]

Secondary outcomes included changes in the six-minute walk distance, St. George's Respiratory Questionnaire total score, and the modified Medical Research Council (mMRC) dyspnea score.[1][2]

Mechanism of Action and Experimental Workflow

The **Zephyr** Endobronchial Valve is a minimally invasive treatment for severe emphysema. The underlying principle is to induce lung volume reduction, which in turn is expected to improve

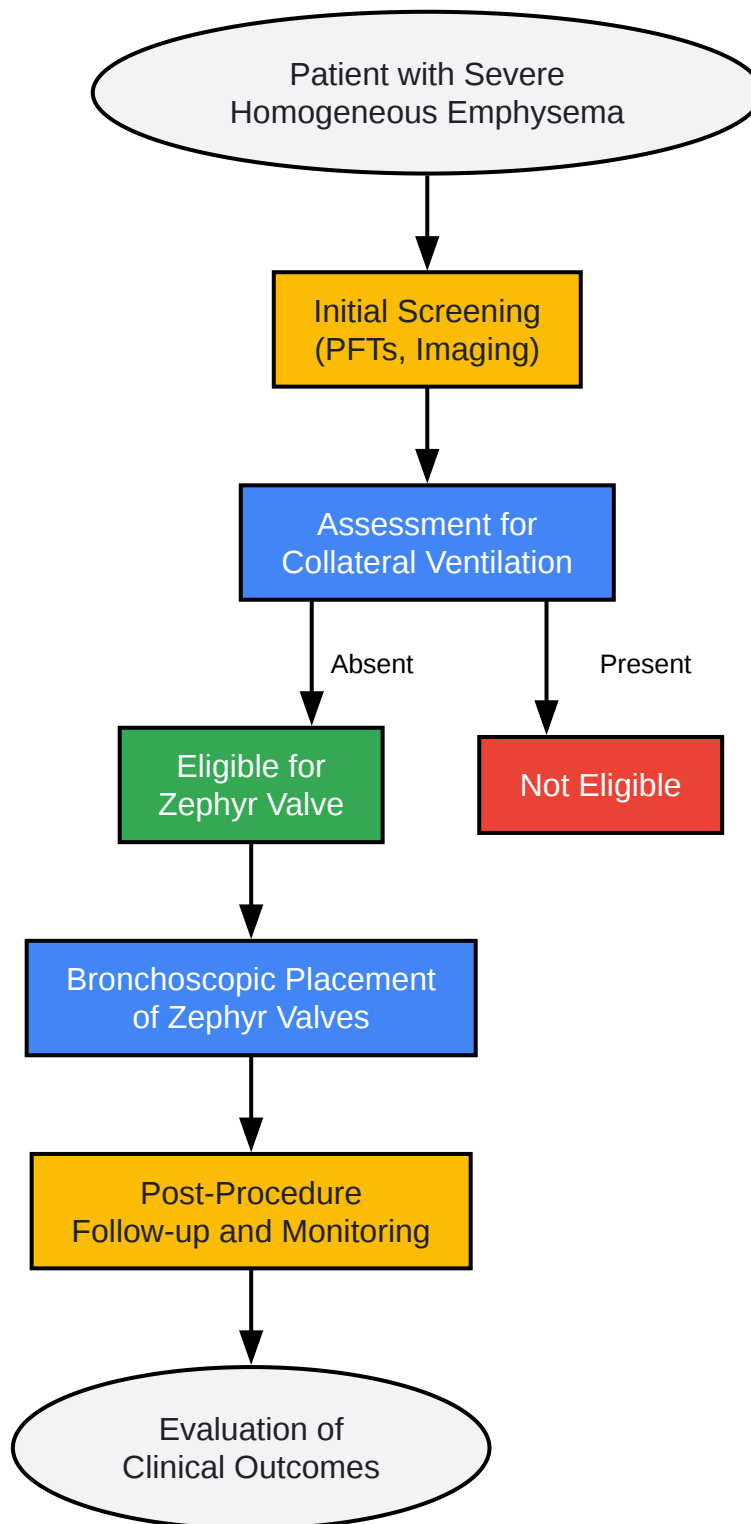
respiratory mechanics.



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Caption: Mechanism of action of the **Zephyr** Endobronchial Valve in severe emphysema.

The experimental workflow for patient selection and treatment with the **Zephyr** valve is a critical process to ensure optimal outcomes.



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Caption: Experimental workflow for **Zephyr** Endobronchial Valve treatment.

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References

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